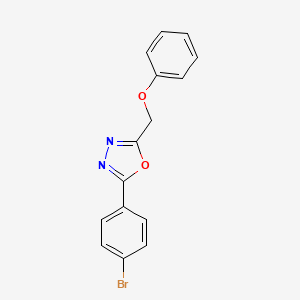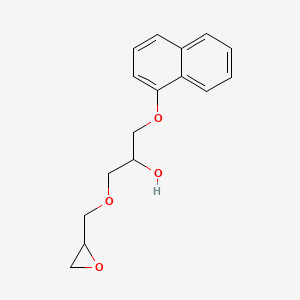
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol is an organic compound that features both a naphthalene ring and an epoxide group. Compounds with such structures are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Epoxide Formation: The oxirane (epoxide) group can be introduced by reacting an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA).
Coupling Reaction: The final step involves coupling the naphthalen-1-yloxy intermediate with the epoxide under suitable conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be explored for its potential pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol would depend on its specific application. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-1-yloxy)-2-propanol: Lacks the epoxide group, making it less reactive.
2-(Naphthalen-1-yloxy)ethanol: Shorter carbon chain, different reactivity profile.
1-(Phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-ol: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol is unique due to the presence of both a naphthalene ring and an epoxide group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H18O4 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
1-naphthalen-1-yloxy-3-(oxiran-2-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C16H18O4/c17-13(8-18-10-14-11-19-14)9-20-16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14,17H,8-11H2 |
Clave InChI |
NUCXRAWKXQUOLZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCC(COC2=CC=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)
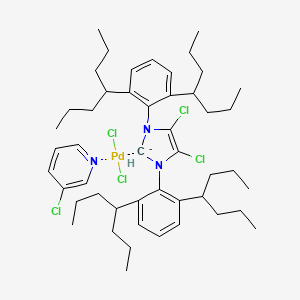


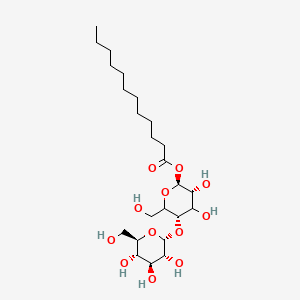
![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine](/img/structure/B13849189.png)
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)

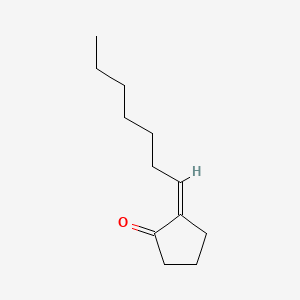
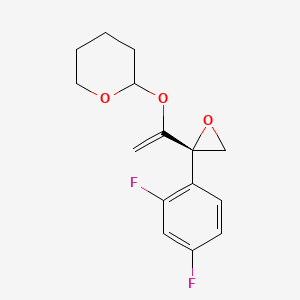
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)

